![molecular formula C21H25N3O2S2 B2862125 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-10-5](/img/structure/B2862125.png)
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent is used.
Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The phenyl and piperidine groups can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- **2-({2-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that influence its biological activity. The presence of the sulfanyl group and the piperidine moiety are critical for its chemical reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C18H22N2OS |
Molecular Weight | 318.44 g/mol |
CAS Number | 6227-79-8 |
Density | 1.15 g/cm³ |
Boiling Point | 611.6 °C at 760 mmHg |
Refractive Index | 1.619 |
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit significant biological activities, particularly in kinase inhibition. Kinases are critical in various cellular processes such as cell cycle regulation and metabolism.
Key Findings from Studies
- Kinase Inhibition : Similar derivatives have shown promising inhibitory effects against cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3), both of which are implicated in cancer and neurodegenerative diseases .
- Antitumor Activity : Some studies have highlighted the potential of this compound to act as an antitumor agent by inhibiting pathways that promote tumor growth .
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
A comparison with other compounds reveals unique aspects of This compound :
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Target Compound | Thieno-pyrimidine core | Potential kinase inhibitor | Incorporates a sulfanyl group |
Harmine | Indole structure | Psychoactive; kinase inhibition | Natural product with historical use |
Indirubin | Indole derivative | Anti-inflammatory; anticancer | Known for dual action on multiple targets |
Pyrrolopyrimidines | Pyrimidine core | Kinase inhibition | Diverse applications in drug development |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to This compound :
- Cancer Treatment : A study demonstrated that a related thieno-pyrimidine derivative significantly reduced tumor size in xenograft models by inhibiting CDK5 activity .
- Neurological Disorders : Research indicated that compounds with similar structures could improve cognitive functions in animal models of Alzheimer's disease by modulating GSK3 activity .
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-2-15-8-6-7-12-23(15)18(25)14-28-21-22-17-11-13-27-19(17)20(26)24(21)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXJLCXFEFPUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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